![molecular formula C18H16N2O2S B2860470 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide CAS No. 72192-51-9](/img/structure/B2860470.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
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Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, also known as MPTA, is a compound that has gained attention in scientific research due to its potential applications in various fields. MPTA is a thiazole derivative that has a phenoxyacetamide group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Inhibition of Viral Entry
One of the promising applications of this compound is its potential use as an inhibitor of viral entry into host cells. It may interfere with the entry mechanism of viruses like SARS-CoV-2 by targeting the spike protein or host cell receptors such as ACE2 .
Antiviral Drug Development
The compound could be a candidate for antiviral drug development, especially for diseases that currently lack specific treatments. Its mechanism of action could be crucial in designing drugs to combat infections at an early stage .
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-17(14-8-4-2-5-9-14)20-18(23-13)19-16(21)12-22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUSICKVBSWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
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